molecular formula C31H31N3O4S B11660715 Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11660715
M. Wt: 541.7 g/mol
InChI Key: PIZSNEAEBMHOOU-ONUIUJJFSA-N
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Description

Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrole ring, the thiazolopyrimidine core, and the final esterification. Common reagents used in these reactions include aldehydes, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biology, thiazolopyrimidines have been studied for their potential as enzyme inhibitors, which can be useful in drug discovery and development.

Medicine

In medicine, compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Research is ongoing to explore their full therapeutic potential.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting the function of the target molecule and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Pyrrole derivatives: Compounds with a pyrrole ring often have diverse pharmacological properties.

Uniqueness

What sets Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C31H31N3O4S

Molecular Weight

541.7 g/mol

IUPAC Name

ethyl (2Z)-2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H31N3O4S/c1-7-38-30(36)27-20(4)32-31-34(28(27)24-10-8-9-11-25(24)37-6)29(35)26(39-31)17-22-16-19(3)33(21(22)5)23-14-12-18(2)13-15-23/h8-17,28H,7H2,1-6H3/b26-17-

InChI Key

PIZSNEAEBMHOOU-ONUIUJJFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)S2)C

Origin of Product

United States

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